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molecular formula C12H16O2 B8514229 4,7-Dimethyl-6-methoxy-1-indanol

4,7-Dimethyl-6-methoxy-1-indanol

Cat. No. B8514229
M. Wt: 192.25 g/mol
InChI Key: QICFBYGLDFZGOA-UHFFFAOYSA-N
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Patent
US05162571

Procedure details

To a solution of 4,7-dimethyl-6-methoxy-1-indanol (4.0 g) in acetic acid (100 ml) was added palladium black (600 mg) and hydrogenation was carried out at room temperature for 3 hours. The catalyst was filtered off and the mother liquor was distilled under reduced pressure. To the residue was added ethyl acetate, washed with water and saturated saline and dried with anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to obtain 4,7-dimethyl-5-methoxyindane (3.5 g) (Compound A-9). The physical properties and NMR spectrum data thereof are shown in Table 1.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([CH3:13])=[C:7]2[C:3]=1[CH2:4][CH2:5][CH:6]2O>C(O)(=O)C.[Pd]>[CH3:13][C:8]1[C:9]([O:11][CH3:12])=[CH:10][C:2]([CH3:1])=[C:3]2[C:7]=1[CH2:6][CH2:5][CH2:4]2

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1=C2CCC(C2=C(C(=C1)OC)C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the mother liquor was distilled under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added ethyl acetate
WASH
Type
WASH
Details
washed with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C2CCCC2=C(C=C1OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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